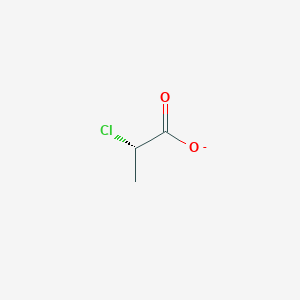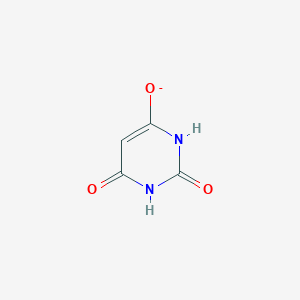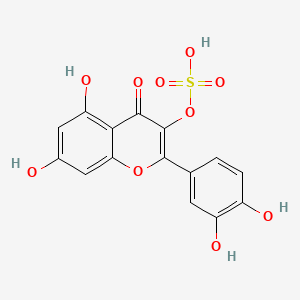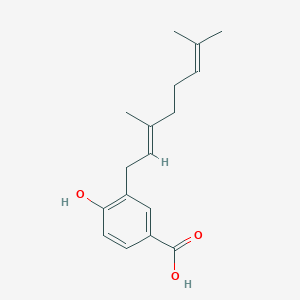![molecular formula C26H36O9 B1238118 [(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate CAS No. 66656-91-5](/img/structure/B1238118.png)
[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate is a natural product found in Sarcophyton crassocaule and Lobophytum crassum with data available.
Aplicaciones Científicas De Investigación
Synthesis and NMR Properties
- Synthesis Techniques : This compound has been synthesized using methods involving castor oil, with key intermediates like methyl octadeca-9Z, 11E-dienoate. These methods demonstrate the versatility of chemical synthesis in creating complex organic compounds (Lie Ken Jie, Pasha & Alam, 1997).
- NMR Spectral Analysis : Nuclear magnetic resonance (NMR) techniques have been critical in identifying and characterizing the olefinic carbon atoms in compounds like the one . These advanced techniques allow for detailed analysis of molecular structure and bonding (Lie Ken Jie, Pasha & Alam, 1997).
Transformation and Derivatization
- Chemical Transformations : Studies have shown how chemical reactions like hydration and acid-catalyzed condensation can transform and create novel derivatives from similar compounds. This indicates potential for creating a variety of derivatives with distinct properties for further research (Jie & Lam, 1977).
- Epoxidation Reactions : The epoxidation of unsaturated fatty esters, a process similar to what might be used for the compound , is another area of interest. This method has been used to create monoepoxy derivatives, indicating the possibility of exploring similar reactions with this compound (Lie Ken Jie & Pasha, 1998).
Applications in Organic Chemistry and Pharmacology
- Novel Azido Derivatives : The creation of azido fatty acid ester derivatives from similar compounds has been documented. Such research points to the potential for developing novel molecules with specific applications in organic chemistry or pharmacology (Lie Ken Jie & Alam, 2001).
- Medicinal Chemistry : While direct studies on the specific compound may be limited, the research on similar compounds has implications in medicinal chemistry, particularly in the synthesis of complex molecules with potential therapeutic applications (Ismail et al., 2016).
Propiedades
Número CAS |
66656-91-5 |
|---|---|
Fórmula molecular |
C26H36O9 |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
[(7Z,11E)-5,14-diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate |
InChI |
InChI=1S/C26H36O9/c1-13-8-10-19(31-16(4)27)14(2)9-11-21(33-18(6)29)26(7)24(35-26)23-22(15(3)25(30)34-23)20(12-13)32-17(5)28/h8-9,19-25,30H,3,10-12H2,1-2,4-7H3/b13-8+,14-9- |
Clave InChI |
URSNRAUXXIOGIJ-MGDWIPCISA-N |
SMILES isomérico |
C/C/1=C\CC(/C(=C\CC(C2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(O3)O)C)OC(=O)C)/C)OC(=O)C |
SMILES |
CC1=CCC(C(=CCC(C2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(O3)O)C)OC(=O)C)C)OC(=O)C |
SMILES canónico |
CC1=CCC(C(=CCC(C2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(O3)O)C)OC(=O)C)C)OC(=O)C |
Sinónimos |
2,6,11-tris(acetyloxy)-2,3,6,7,10,11,11a,12,14a,14b-decahydro-1a,5,9-trimethyl-12-methyleneoxireno(13,14)cyclotetradeca(1,2-b)furan-13(1aH)-one crassolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R)-2,3-Dihydroxybutanedioic acid;2-[(E)-2-phenylethenyl]-4,5-dihydro-1H-imidazole](/img/structure/B1238037.png)
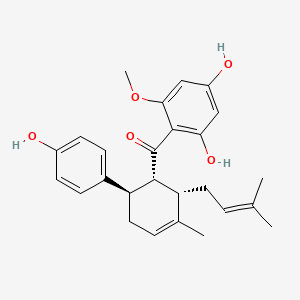
![ethyl 2-[(4E)-4-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1238041.png)
![benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate](/img/structure/B1238043.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-(4-hydroxyphenyl)-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1238044.png)
![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1238045.png)
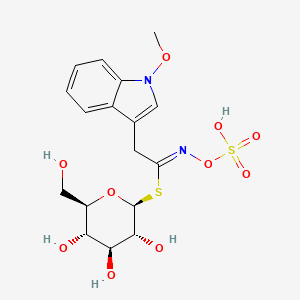
![(1R,2S,6R,7S,8S,11R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione;hydrochloride](/img/structure/B1238050.png)
